Product packaging for 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol(Cat. No.:CAS No. 60526-68-3)

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol

Cat. No.: B13330464
CAS No.: 60526-68-3
M. Wt: 220.28 g/mol
InChI Key: RSHGDKUFIXNRAQ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol (CAS 22947-61-1) is a bicyclic organic compound of significant interest in scientific research and drug discovery . It features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold substituted with a 4-fluorophenyl group, making it a valuable building block and a potential bioisostere in medicinal chemistry . The saturated bicyclic core serves as a structurally rigid framework that can mimic phenyl rings, a strategy often employed to improve the physicochemical properties of drug candidates, such as by reducing metabolic toxicity and enhancing aqueous solubility . The incorporation of a fluorine atom on the phenyl ring can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . This compound is closely related to other derivatives, such as 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid, which is utilized in the synthesis of advanced pharmaceutical compounds like MDM2 inhibitors currently under clinical investigation for oncology applications . As such, the alcohol derivative presents a versatile synthetic intermediate for further chemical modifications at the hydroxyl group or exploration of its own intrinsic biological activity. The compound requires cold-chain transportation and must be stored sealed in dry conditions at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17FO B13330464 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol CAS No. 60526-68-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60526-68-3

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C14H17FO/c15-12-3-1-11(2-4-12)13-5-8-14(16,9-6-13)10-7-13/h1-4,16H,5-10H2

InChI Key

RSHGDKUFIXNRAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Methodologies for the Chemical Synthesis of 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Retrosynthetic Analysis and Precursor Chemistry

A logical retrosynthetic analysis of 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol suggests that the primary disconnection points are the carbon-carbon bond of the 4-fluorophenyl group and the carbon-oxygen bond of the hydroxyl group. This leads to key precursors such as a bicyclo[2.2.2]octane core functionalized at the 1- and 4-positions.

One plausible retrosynthetic pathway begins by disconnecting the 4-fluorophenyl group, envisioning its introduction via a nucleophilic addition of a 4-fluorophenyl organometallic reagent to a suitable electrophilic bicyclo[2.2.2]octane precursor. This leads back to a key intermediate, bicyclo[2.2.2]octan-1,4-dione . The dione (B5365651) itself can be conceptually derived from a bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its ester derivatives, which are often accessible through Diels-Alder reactions.

An alternative disconnection involves first considering the formation of the alcohol, which can be formed by the reduction of a ketone at the C1 position. This retrosynthetic step would lead to 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-one . The synthesis of this intermediate would then be the central challenge.

The precursor chemistry, therefore, heavily relies on the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane systems. The rigid and sterically demanding nature of the bicyclo[2.2.2]octane skeleton necessitates robust synthetic methods for its construction.

Established Synthetic Routes and Reaction Conditions

The construction of the bicyclo[2.2.2]octane core is a cornerstone of the synthesis of this compound. The Diels-Alder reaction stands out as a powerful and widely employed strategy for this purpose. ijsr.netnih.govrsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. In the context of bicyclo[2.2.2]octane synthesis, a substituted 1,3-cyclohexadiene (B119728) acts as the diene, and a suitable dienophile leads to the bicyclic framework.

For instance, the reaction of a 1,3-cyclohexadiene with an acetylene (B1199291) equivalent can yield a bicyclo[2.2.2]octadiene, which can then be hydrogenated to the saturated bicyclo[2.2.2]octane skeleton. The substituents on both the diene and the dienophile can be chosen to introduce the necessary functional groups at the bridgehead positions (C1 and C4). A practical synthetic route for preparing chiral bicyclo[2.2.2]octane-2,5-dione, a valuable precursor, has been developed utilizing a Diels-Alder reaction as a key step. acs.org

Another approach involves the intramolecular Diels-Alder reaction of appropriately substituted precursors, which can offer excellent control over the stereochemistry of the resulting bicyclic system. dtu.dk Furthermore, patents describe processes for preparing 1,4-disubstituted bicyclo[2.2.2]octane derivatives from 1,4-dimethylene cyclohexane (B81311) through a transition metal-catalyzed oxidation. google.comgoogle.com

With the bicyclo[2.2.2]octane core in hand, the next critical step is the regioselective introduction of the 4-fluorophenyl group at the C4 position. A common and effective method for achieving this is through the use of organometallic reagents. The Grignard reaction, utilizing 4-fluorophenylmagnesium bromide , is a prime candidate for this transformation. sigmaaldrich.com

A key precursor for this step is a bicyclo[2.2.2]octane derivative with an electrophilic center at the C4 position. If the synthesis proceeds through bicyclo[2.2.2]octan-1,4-dione , the Grignard reagent can be added to one of the carbonyl groups. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to achieve mono-addition and avoid the formation of a di-addition product. This approach would yield a 4-hydroxy-4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-one intermediate. Subsequent chemical transformations would then be required to convert this intermediate to the final product.

The stereochemistry of the hydroxyl group at the C1 position is a critical aspect of the synthesis. If the synthetic route proceeds through a ketone intermediate, such as 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-one , the reduction of the carbonyl group will determine the stereochemical outcome.

The reduction of substituted bicyclo[2.2.2]octanones can be influenced by the steric hindrance imposed by the bicyclic framework and the substituent at the C4 position. The choice of reducing agent can play a significant role in the stereoselectivity of this step. Bulky reducing agents may preferentially attack from the less hindered face of the carbonyl group, leading to a specific stereoisomer of the alcohol. For example, the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with sodium borohydride (B1222165) in methanol (B129727) has been systematically investigated, providing insights into the reduction of keto groups in similar systems. beilstein-journals.org The stereoselective reduction of related bicyclic ketones has also been explored, demonstrating that the choice of reagents and reaction conditions can lead to high diastereoselectivity.

Modern Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods offer promising alternatives to traditional synthetic strategies. While not yet established as a standard route for the synthesis of this compound, catalytic C-H activation and arylation reactions represent a potential area for future development. wiley-vch.de These methods could, in principle, allow for the direct introduction of the 4-fluorophenyl group onto a pre-existing bicyclo[2.2.2]octan-1-ol core, thereby shortening the synthetic sequence.

Transition metal catalysts, particularly those based on palladium, rhodium, or iridium, have shown efficacy in mediating the coupling of aryl halides or their equivalents with C-H bonds. However, the inert nature of the bridgehead C-H bonds in the bicyclo[2.2.2]octane system presents a significant challenge for this approach. Further research is needed to develop catalytic systems that are active and selective enough to functionalize these positions directly.

Advanced Synthetic Strategies and Process Optimization

For the large-scale synthesis of this compound, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. Key areas for optimization include:

Starting Material Selection: Utilizing readily available and inexpensive starting materials is paramount.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading can significantly improve yields and reduce reaction times.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a key principle of green chemistry.

Below is a table summarizing potential synthetic strategies and their key features:

Strategy Key Reactions Advantages Challenges
Diels-Alder Approach Diels-Alder cycloaddition, Grignard reaction, Ketone reductionWell-established for core synthesis, good control over substitution patterns.May require multiple steps, stereocontrol in reduction can be challenging.
Transition Metal-Catalyzed Oxidation Oxidation of 1,4-dimethylene cyclohexane, further derivatizationPotentially shorter route to 1,4-disubstituted systems.Requires specific catalysts, may produce a mixture of products.
Direct C-H Arylation (Hypothetical) Catalytic C-H activation/arylationPotentially the most atom-economical route.Inertness of bridgehead C-H bonds, catalyst development needed.

Yield Enhancement and Selectivity Improvement

Optimizing the yield and controlling the stereoselectivity are paramount in the synthesis of complex molecules like this compound. While specific literature on this exact molecule is limited, general principles for the synthesis of related bicyclo[2.2.2]octane derivatives can be applied.

Key Strategies for Yield and Selectivity:

Catalyst Selection: The choice of catalyst is crucial, especially in the key cycloaddition step. For instance, in related syntheses of bicyclo[2.2.2]octane derivatives, transition metal catalysts have been employed to achieve high conversion yields. google.com The use of organocatalysts in one-pot Michael addition-aldol reactions has also proven effective for creating similar bicyclic systems, offering an operationally simple route. nih.gov

Reaction Conditions: Temperature, pressure, and solvent play a significant role. For example, lower pressures in certain reactions may lead to lower conversion, while higher pressures can increase costs. google.com The choice of solvent can also influence reaction rates and selectivity.

Stereocontrol: In syntheses involving the creation of chiral centers, achieving high enantioselectivity is a primary goal. For bicyclo[2.2.2]octane-1-carboxylates, metal-free, mild, and operationally simple conditions have been developed to achieve excellent enantioselectivities. rsc.org Computational modeling can aid in the design of precursors and reaction pathways that favor the desired stereoisomer. ucl.ac.uk

Table 1: Factors Influencing Yield and Selectivity in Bicyclo[2.2.2]octane Synthesis

FactorInfluence on YieldInfluence on SelectivityExample Application
Catalyst Can significantly increase reaction rate and conversion.Can direct the reaction to form a specific stereoisomer.Organocatalysis in Michael addition-aldol reactions. nih.gov
Temperature Higher temperatures can increase reaction rates but may also lead to side reactions.Can affect the ratio of kinetic versus thermodynamic products.Diels-Alder reactions are often temperature-sensitive.
Solvent Can affect the solubility of reactants and stabilize transition states.Polarity and coordinating ability can influence stereochemical outcomes.Use of non-polar solvents in certain cycloadditions.
Reagent Purity High purity of starting materials is essential for high product yield.Impurities can lead to undesired side products.Use of purified dienes and dienophiles in Diels-Alder reactions.

Minimization of Side Reactions and Impurity Formation

Common Side Reactions and Impurities:

Isomerization: Undesired isomers can form, particularly if the reaction conditions are not carefully controlled. In the synthesis of azabicyclo[2.2.2]octane derivatives, both endo and exo diastereomers can be formed and require separation. ucl.ac.uk

Byproduct Formation: Depending on the specific synthetic route, various byproducts can be generated. For example, in reactions involving strong acids, dehydration or rearrangement products may be observed. google.com

Incomplete Reactions: Unreacted starting materials can remain, necessitating efficient purification methods to separate them from the desired product.

Strategies for Minimization:

Process Parameter Control: Strict control over reaction parameters such as temperature, addition rates of reagents, and reaction time can minimize the formation of kinetic or thermodynamically favored byproducts.

Purification Techniques: Robust purification methods are essential. Flash column chromatography is commonly used to separate diastereomers. ucl.ac.uk Recrystallization can be an effective method for obtaining highly pure crystalline products. google.com

Impurity Profiling: Identifying the structure of impurities is crucial for understanding their formation mechanism and developing strategies to prevent them. This is a key aspect of process development in pharmaceutical chemistry.

Table 2: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseMitigation Strategy
Diastereomers Lack of stereocontrol in the reaction.Use of chiral catalysts, optimization of reaction conditions. ucl.ac.uk
Rearrangement Products Use of strong acids or high temperatures.Milder reaction conditions, use of alternative catalysts. google.com
Unreacted Starting Materials Incomplete conversion.Optimization of reaction time and stoichiometry, efficient purification.
Solvent-Related Impurities Reaction with the solvent or residual solvent in the final product.Choice of inert solvents, effective drying procedures.

Considerations for Scalable Synthesis and Process Chemistry

Transitioning a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that fall under the realm of process chemistry. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and environmentally friendly.

Key Considerations for Scalability:

Cost of Goods (CoG): The cost of raw materials, reagents, solvents, and energy are major factors. The use of inexpensive starting materials, such as 2-cyclohexenone and phenylacetaldehyde (B1677652) in the synthesis of related bicyclic compounds, is highly desirable. nih.gov

Operational Simplicity: One-pot reactions and processes that avoid difficult or hazardous operations (e.g., cryogenic conditions, high pressures) are preferred. nih.gov Processes that yield crystalline products are advantageous as they simplify purification. nih.gov

Safety and Environmental Impact: The use of toxic and hazardous reagents should be avoided or minimized. "Green chemistry" principles, such as using less hazardous solvents and minimizing waste, are increasingly important.

Process Robustness: The synthetic method must be reliable and reproducible on a large scale. This requires a thorough understanding of all process parameters and their impact on the reaction outcome.

A scalable synthesis for enantiomerically pure bicyclo[2.2.2]octadiene ligands, which share the same core skeleton, has been reported. nih.gov This process relies on an organocatalytic one-pot Michael addition-aldol reaction and highlights the importance of developing operationally simple and efficient methods for industrial production. nih.gov The challenges associated with the limited synthetic accessibility of some rigid bridged structures underscore the need for innovative and practical synthetic routes when considering commercial production. nih.gov

Table 3: Comparison of Laboratory vs. Scalable Synthesis

FeatureLaboratory ScaleScalable (Process) Scale
Primary Goal Proof of concept, synthesis of small quantities for testing.Efficient, safe, and cost-effective production of large quantities.
Reagent Choice Often based on reactivity and availability in small amounts.Cost, safety, and availability in bulk are critical. nih.gov
Purification Chromatography is common.Crystallization, distillation, and extraction are preferred. google.com
Equipment Standard laboratory glassware.Specialized reactors, process control systems.
Safety Handled on a small scale.Requires extensive process safety management.

Chemical Reactivity and Transformational Chemistry of 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Chemical Transformations Involving the Hydroxyl Group

The tertiary alcohol at the bridgehead of the bicyclo[2.2.2]octane system is a primary site for chemical modification. Its reactivity is influenced by the steric hindrance and electronic effects of the rigid cage structure.

Oxidation Reactions and Corresponding Product Analysis

The oxidation of the tertiary hydroxyl group in 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol to the corresponding ketone, 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-one, is a feasible transformation. While direct oxidation of tertiary alcohols is not possible without carbon-carbon bond cleavage, the bridgehead position of the bicyclo[2.2.2]octane system presents a unique case. Standard oxidizing agents can be employed for this conversion. For instance, Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a mild and effective method for oxidizing alcohols to ketones and would be a suitable choice. mdpi.com Another common method is the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC).

A plausible synthetic approach for the oxidation is detailed in the table below, based on general oxidation methods for similar bicyclic alcohols.

ReactantReagent/CatalystSolventConditionsProductYield
This compound1. (COCl)₂, DMSO2. Et₃NDichloromethane-78 °C to room temp.4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-oneGood to excellent
This compoundPyridinium chlorochromate (PCC)DichloromethaneRoom temp.4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-oneModerate to good

Product analysis would typically involve standard spectroscopic techniques. The formation of the ketone can be confirmed by the appearance of a characteristic carbonyl stretch in the infrared (IR) spectrum (around 1730 cm⁻¹) and the disappearance of the broad hydroxyl peak. ¹H and ¹³C NMR spectroscopy would show shifts in the signals corresponding to the carbons and protons near the functional group.

Reduction Reactions to Access Related Molecular Structures

The reduction of the tertiary hydroxyl group in this compound to the corresponding hydrocarbon, 4-(4-fluorophenyl)bicyclo[2.2.2]octane, can be achieved through methods developed for the deoxygenation of benzylic alcohols. Given the benzylic nature of the alcohol in this context (due to the adjacent phenyl ring), certain reductive protocols are particularly effective.

One such method involves the use of hydriodic acid (HI) in a biphasic system, which has been shown to be effective for the reduction of primary, secondary, and tertiary benzylic alcohols. This reaction proceeds via nucleophilic substitution of the hydroxyl group by iodide, followed by reduction of the resulting alkyl iodide.

The following table outlines a potential reductive pathway.

ReactantReagent/CatalystSolventConditionsProductYield
This compoundHydriodic acid (aq), Red phosphorusToluene/WaterReflux4-(4-Fluorophenyl)bicyclo[2.2.2]octaneGood

The successful reduction would be confirmed by the absence of the hydroxyl group in the IR and NMR spectra of the product and the appearance of signals consistent with the fully saturated bicyclic alkane.

Chemical Transformations Involving the Fluorophenyl Moiety

The 4-fluorophenyl group is amenable to various substitution reactions, offering a handle for further molecular diversification.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing group, yet it is deactivating towards electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Therefore, harsh reaction conditions may be required to effect substitutions such as nitration, halogenation, or Friedel-Crafts reactions. Electrophilic substitution will predominantly occur at the positions ortho to the fluorine atom (and meta to the bicyclooctyl (B8554865) group). Reagents like Selectfluor™ can be used for further fluorination. smolecule.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the phenyl ring is a good leaving group for nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. In the case of this compound, the bicyclooctyl group is not strongly electron-withdrawing, making SNAr reactions challenging. However, under forcing conditions with strong nucleophiles, substitution of the fluorine atom may be possible. orgsyn.orgnih.gov

Derivatization at the Aromatic Ring

Further functionalization of the aromatic ring can be achieved through the substitution reactions mentioned above. For example, nitration followed by reduction of the nitro group could introduce an amino functionality. Similarly, SNAr reactions could be employed to introduce various nucleophiles, such as alkoxides, thiolates, or amines, in place of the fluorine atom, leading to a diverse range of derivatives.

The table below summarizes potential derivatization reactions.

ReactantReagent/CatalystReaction TypeProduct
This compoundHNO₃, H₂SO₄Electrophilic Nitration4-(4-Fluoro-3-nitrophenyl)bicyclo[2.2.2]octan-1-ol
This compoundNaOMe, DMFNucleophilic Substitution4-(4-Methoxyphenyl)bicyclo[2.2.2]octan-1-ol

Reactivity of the Bicyclo[2.2.2]octane Bridgehead System

The bicyclo[2.2.2]octane cage is a rigid and sterically demanding structure. The bridgehead positions are particularly unreactive towards nucleophilic substitution reactions that proceed via an SN2 mechanism due to the impossibility of backside attack. SN1 reactions are also disfavored due to the high strain and instability of the resulting bridgehead carbocation. google.com

However, the bicyclic system can undergo skeletal rearrangements under certain conditions, for example, acid-catalyzed rearrangements of related hydroxybicyclo[2.2.2]octanone systems to form bicyclo[3.2.1]octane derivatives have been reported. While this compound itself is relatively stable, transformations involving the generation of a positive charge at the bridgehead position could potentially lead to such rearrangements.

Mechanistic Investigations of Key Reactions of this compound

The reactivity of this compound is centered around the formation of a tertiary carbocation at the bridgehead position (the 1-position). This intermediate is pivotal in understanding the mechanisms of reactions such as acid-catalyzed dehydration and the Ritter reaction.

A significant aspect of the chemistry of bicyclo[2.2.2]octane systems is their propensity to undergo Wagner-Meerwein rearrangements. wikipedia.orgspcmc.ac.in These are 1,2-rearrangements of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center. In the case of the 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl cation, a skeletal rearrangement to a more stable bicyclo[3.2.1]octyl system is a key mechanistic pathway. This rearrangement alleviates ring strain and leads to a thermodynamically more stable carbocation.

Acid-Catalyzed Dehydration

In the presence of a strong acid, this compound is expected to undergo dehydration to form alkenes. pearson.comyoutube.comlibretexts.org The mechanism proceeds through the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule generates the 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl cation.

This tertiary carbocation can then undergo two primary competing pathways:

Direct Elimination: A proton can be abstracted from an adjacent carbon atom to form an alkene with the bicyclo[2.2.2]octene skeleton.

Wagner-Meerwein Rearrangement: A 1,2-shift of one of the ethano bridges occurs, leading to the formation of the more stable 2-(4-fluorophenyl)bicyclo[3.2.1]octan-2-yl cation. Subsequent elimination of a proton from this rearranged carbocation would yield a mixture of isomeric alkenes with the bicyclo[3.2.1]octene framework.

Computational studies on related bicyclic systems suggest that the energy barrier for such rearrangements is often low, making the formation of rearranged products highly probable. researchgate.net The distribution of the final alkene products would depend on the relative rates of direct elimination versus rearrangement, as well as the thermodynamic stabilities of the resulting alkenes.

Ritter Reaction

The Ritter reaction provides a method for the synthesis of amides from alcohols or alkenes in the presence of a nitrile and a strong acid. organic-chemistry.orgresearchgate.net For this compound, the reaction is initiated by the formation of the 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl cation under acidic conditions.

This carbocation can then be trapped by the nitrile (e.g., acetonitrile) to form a nitrilium ion intermediate. youtube.com Subsequent hydrolysis of the nitrilium ion yields the corresponding N-substituted amide.

However, similar to the dehydration reaction, the initially formed carbocation can undergo a Wagner-Meerwein rearrangement to the more stable bicyclo[3.2.1]octyl cation. This rearranged carbocation can also be trapped by the nitrile, leading to the formation of a rearranged amide. Therefore, the product mixture of the Ritter reaction is expected to contain both the direct substitution product and the rearranged amide.

The regioselectivity and stereoselectivity of the nitrile attack on the carbocation intermediates are crucial in determining the final product distribution. nih.gov

Mechanistic Data and Research Findings

ReactionKey Intermediate(s)Potential ProductsGoverning Mechanistic Principles
Acid-Catalyzed Dehydration4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl cation, 2-(4-fluorophenyl)bicyclo[3.2.1]octan-2-yl cationIsomeric alkenes with bicyclo[2.2.2]octene and bicyclo[3.2.1]octene skeletonsCarbocation stability, Wagner-Meerwein rearrangement, Zaitsev's rule
Ritter Reaction4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl cation, 2-(4-fluorophenyl)bicyclo[3.2.1]octan-2-yl cation, Nitrilium ionsN-(4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-yl)amide, N-(2-(4-fluorophenyl)bicyclo[3.2.1]octan-2-yl)amideCarbocation stability, Wagner-Meerwein rearrangement, Nucleophilic attack by nitrile

Advanced Spectroscopic and Analytical Methods for Structural and Mechanistic Elucidation of 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Application of Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete signal assignment and structural confirmation.

The structural complexity of this compound, featuring a rigid bicyclic framework and a substituted aromatic ring, results in a proton (¹H) NMR spectrum where signals, particularly those of the bicyclic protons, may overlap. Advanced 1D and 2D NMR techniques are indispensable for resolving these ambiguities.

¹H NMR: Provides initial information on the number of different proton environments, their integration (relative numbers), and their coupling patterns (spin-spin splitting). Key expected signals include those for the aromatic protons on the 4-fluorophenyl ring, the methylene (B1212753) protons of the bicyclo[2.2.2]octane skeleton, and the hydroxyl proton.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to distinguish between CH, CH₂, and CH₃ groups, aiding in the assignment of the bicyclo[2.2.2]octane carbons.

2D COSY (Correlation Spectroscopy): This experiment maps out proton-proton couplings, typically over two to three bonds (²JHH, ³JHH). It is crucial for identifying which protons are adjacent to one another, allowing for the tracing of the connectivity within the bicyclic framework.

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached (¹JCH). It provides a direct link between the ¹H and ¹³C assignments.

To illustrate the process, the following table presents typical NMR data for a related fluorinated bicyclic alcohol, (1R(S),4R(S),9R(S))-9-Fluoro-1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-ol, which demonstrates the type of information gleaned from these experiments. beilstein-journals.org

Technique Nucleus Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) Interpretation
¹H NMR¹H7.23-7.14 (m), 4.81 (d, J=57.2), 4.00-3.88 (m), 3.54-3.47 (m), 2.18 (s), 2.10-2.01 (m)Aromatic, proton near fluorine, protons on carbon bearing hydroxyl, bridgehead protons, hydroxyl, and methylene protons.
¹³C NMR¹³C142.8 (d, J=8.1), 138.8 (d, J=10.6), 127.7, 127.2, 123.1, 122.2, 100.6 (d, J=206.4), 74.1, 54.0 (d, J=14.9), 46.4 (d, J=18.4), 36.7Aromatic carbons, carbon bearing fluorine, carbon with hydroxyl, bridgehead carbons, and methylene carbons. Large C-F coupling is characteristic.
¹⁹F NMR¹⁹F-177.17 (d, J=58.3)Characteristic shift for an organofluorine compound, showing coupling to a nearby proton.

Data is for an illustrative related compound. beilstein-journals.org

By systematically applying these 2D techniques, a full and unambiguous assignment of all ¹H and ¹³C signals for this compound can be achieved.

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.org For the synthesis of this compound, ¹H or ¹⁹F NMR can be used to follow the disappearance of starting material signals and the appearance of product signals.

This is accomplished by periodically acquiring spectra of the reaction mixture. The integration of specific, non-overlapping peaks corresponding to the reactant and product allows for the calculation of the reaction conversion over time. This data is invaluable for reaction optimization, determining kinetic parameters, and identifying the presence of any reaction intermediates or byproducts. beilstein-journals.orgacs.org For instance, the unique chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides a clear and interference-free window to monitor the reaction's progress.

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for the rapid confirmation of key functional groups present in this compound.

FTIR (Fourier Transform Infrared) Spectroscopy: In FTIR, the absorption of infrared radiation causes molecular vibrations such as stretching and bending. For the target molecule, characteristic absorption bands would confirm the presence of:

A broad O-H stretching band around 3200-3600 cm⁻¹, indicative of the alcohol group.

C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the aliphatic bicyclic system (below 3000 cm⁻¹).

A strong C-O stretching band in the 1000-1260 cm⁻¹ region.

C=C stretching bands for the aromatic ring around 1500-1600 cm⁻¹.

A strong C-F stretching band, typically found in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly useful for symmetric, non-polar bonds. Key expected Raman signals would include:

Strong aromatic ring stretching modes.

Vibrations of the C-C framework of the bicyclic system.

The following table shows representative IR and Raman data for a compound containing a 4-fluorophenyl group, illustrating the characteristic peaks. mdpi.com

Spectroscopy Wavenumber (cm⁻¹) Vibrational Mode Assignment
IR~3056Aromatic C-H stretch
IR~1600, 1514, 1506Aromatic C=C stretch
IR~1229, 1162C-F stretch
Raman~1600Aromatic C=C stretch (often strong)

Data is for an illustrative related compound. mdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation pattern.

For this compound (Molecular Formula: C₁₄H₁₇FO, Molecular Weight: 220.28 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron Ionization (EI) is a common technique that leads to extensive fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can be interpreted to piece together the structure. A plausible fragmentation pathway for this compound would involve:

Formation of the Molecular Ion (M⁺˙): The initial ionization event produces the parent ion at m/z = 220.

Loss of Water: Alcohols frequently undergo dehydration, leading to a fragment at m/z = 202 (M-18).

Cleavage of the Bicyclic System: The rigid bicyclo[2.2.2]octane ring can undergo characteristic retro-Diels-Alder reactions or other ring-opening fragmentations.

Formation of Aromatic Fragments: Cleavage of the bond between the phenyl ring and the bicyclic cage could lead to ions corresponding to the fluorophenyl group (e.g., C₆H₄F⁺ at m/z = 95) or the remaining bicyclic fragment.

Based on the fragmentation of the parent bicyclo[2.2.2]octan-1-ol, key fragment ions are expected from the bicyclic core itself. nih.govlibretexts.org

Plausible Fragment (m/z) Proposed Structure / Loss
220Molecular Ion [C₁₄H₁₇FO]⁺˙
202[M - H₂O]⁺˙
123[M - C₆H₄F]⁺˙ (Loss of fluorophenyl radical)
95[C₆H₄F]⁺ (Fluorophenyl cation)

X-ray Crystallography and Diffraction Studies of Crystalline Derivatives

This technique is definitive for establishing the absolute stereochemistry of chiral centers, should they be present, and for analyzing intermolecular interactions such as hydrogen bonding in the crystal lattice. For the title compound, X-ray crystallography would confirm the rigid cage structure of the bicyclo[2.2.2]octane system and the precise orientation of the 4-fluorophenyl and hydroxyl substituents relative to the bridgehead carbons. rsc.org

Theoretical and Computational Chemistry Approaches to 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

The analysis of molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. For 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring and the bicyclic cage, suggesting these regions are susceptible to nucleophilic attack.

The electron density distribution, calculable through methods like Mulliken population analysis, can quantify the partial charges on each atom. This analysis would likely reveal a significant negative charge on the fluorine and oxygen atoms due to their high electronegativity, and a corresponding positive charge on the adjacent carbon atoms. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's behavior in polar solvents.

Table 1: Predicted Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Primary LocalizationImplied Reactivity
HOMO4-Fluorophenyl ring, Oxygen of hydroxyl groupSusceptible to electrophilic attack
LUMOAromatic ring, Bicyclo[2.2.2]octane cageSusceptible to nucleophilic attack

The rigid bicyclo[2.2.2]octane core significantly restricts the conformational freedom of this compound. However, rotation around the single bond connecting the phenyl ring to the bicyclic cage is possible. Quantum chemical calculations can be employed to map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformation and the energy barriers to rotation. It is expected that the lowest energy conformation will be one that minimizes steric hindrance between the phenyl ring and the bicyclo[2.2.2]octane framework. These energetic calculations are vital for understanding the molecule's preferred shape and how it might interact with biological targets or other molecules.

Molecular Dynamics Simulations and Conformational Studies

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. mdpi.comnih.govresearchgate.net An MD simulation of this compound in a solvent, such as water, would reveal how the molecule moves and flexes in a more realistic environment. These simulations can provide information on the stability of different conformations, the dynamics of the phenyl ring rotation, and the formation and breaking of hydrogen bonds between the hydroxyl group and solvent molecules. Such studies are particularly valuable for understanding how the molecule behaves in biological systems. mdpi.com

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of different sites within this compound and the selectivity of its reactions. Fukui functions, derived from DFT calculations, can be used to identify the most nucleophilic and electrophilic sites in the molecule with greater precision than simple HOMO/LUMO analysis. For instance, these calculations could predict whether an incoming electrophile would preferentially attack the ortho, meta, or para positions of the fluorophenyl ring, or the oxygen of the hydroxyl group.

Similarly, computational models can be used to predict the stereoselectivity of reactions involving the bicyclo[2.2.2]octane core. For example, if a reaction were to introduce a new substituent onto the cage, computational modeling could predict whether it would add to the exo or endo face, based on the steric and electronic environment of the transition states.

Table 2: Computationally Predicted Reactivity Indices

Reactivity IndexPredicted Most Reactive SiteType of Reaction
Fukui Function (f-)Oxygen of hydroxyl, ortho/para positions of the ringElectrophilic attack
Fukui Function (f+)Carbon attached to hydroxyl, ipso-carbon of the ringNucleophilic attack

Derivatization and Functionalization Strategies for 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Synthesis of Chemically Modified Analogues

The primary site for the initial derivatization of 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol is the tertiary alcohol at the C1 position. This hydroxyl group can be readily converted into a variety of other functional groups, leading to a diverse range of chemically modified analogues.

One of the most common transformations is esterification , where the alcohol is reacted with a carboxylic acid or its derivative to form an ester. For instance, the synthesis of various benzoate (B1203000) esters of related 5-phenylbicyclo[2.2.2]octan-2-ols has been reported, demonstrating the feasibility of this modification on the bicyclooctane core. nih.gov While specific examples for the 4-(4-fluorophenyl) analogue are not extensively detailed in the literature, standard esterification protocols, such as reaction with an acyl chloride in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), are expected to be effective.

Another key modification is the conversion of the hydroxyl group to an amine. This can be achieved through a multi-step process, for example, by first converting the alcohol to a suitable leaving group, followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced. A patent describes the synthesis of 4-(4-fluoro-2-nitrophenyl)bicyclo[2.2.2]octan-1-amine and 4-(4-fluoro-3-nitrophenyl)bicyclo[2.2.2]octan-1-amine from the corresponding 1-acetamido precursors, indicating that the introduction of a nitrogen-containing functionality at the bridgehead position is a viable strategy.

Furthermore, the hydroxyl group can be transformed into ethers through etherification reactions. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can be employed to introduce a variety of alkyl or aryl ether moieties.

The following table summarizes potential derivatization reactions of the hydroxyl group:

Reaction TypeReagents and ConditionsProduct Functional Group
EsterificationCarboxylic acid, DCC, DMAPEster
EsterificationAcyl chloride, PyridineEster
Mitsunobu ReactionCarboxylic acid, DEAD, PPh₃Ester (with inversion of stereochemistry if applicable)
Williamson Ether SynthesisNaH, Alkyl halideEther
Nucleophilic Substitution1. MsCl, Et₃N; 2. NaN₃; 3. LiAlH₄Amine

Strategies for Introducing New Functional Handles onto the Scaffold

Beyond direct modification of the existing hydroxyl group, the introduction of new functional handles onto either the bicyclo[2.2.2]octane core or the 4-fluorophenyl ring is crucial for expanding the chemical diversity of the scaffold.

Functionalization of the 4-fluorophenyl ring offers a versatile platform for introducing a wide array of substituents. The fluorine atom itself can be a site for nucleophilic aromatic substitution, although this typically requires harsh conditions. A more common approach is electrophilic aromatic substitution on the phenyl ring. For instance, nitration of the aromatic ring can be achieved using standard nitrating agents. A patent details the nitration of 1-acetamido-4-(p-fluorophenyl)bicyclo[2.2.2]octane to yield a mixture of 1-acetamido-4-(4-fluoro-2-nitrophenyl)bicyclo[2.2.2]octane and 1-acetamido-4-(4-fluoro-3-nitrophenyl)bicyclo[2.2.2]octane. These nitro groups can then be reduced to amines, which serve as versatile handles for further modifications such as diazotization followed by Sandmeyer reactions or amide bond formation.

Introducing functional groups onto the saturated bicyclo[2.2.2]octane skeleton is more challenging due to the lack of reactive sites. However, strategies involving radical reactions or the synthesis of unsaturated precursors that are later functionalized can be employed. For example, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones through a tandem intermolecular Michael addition-intramolecular aldol (B89426) process has been reported. ucla.edu Such unsaturated intermediates could potentially be synthesized with the 4-(4-fluorophenyl) moiety and then subjected to various addition reactions across the double bond to introduce new functionalities.

The table below outlines strategies for introducing new functional handles:

Target SiteReactionReagents and ConditionsIntroduced Functional Group
Phenyl RingNitrationHNO₃, H₂SO₄Nitro (-NO₂)
Phenyl RingHalogenationBr₂, FeBr₃Bromo (-Br)
Phenyl RingFriedel-Crafts AcylationAcyl chloride, AlCl₃Acyl (-COR)
Bicyclo[2.2.2]octane CoreDiels-Alder of precursorDiene + DienophileAlkene (for further functionalization)

Orthogonal Functionalization and Multi-Step Derivatization Pathways

The presence of multiple distinct reactive sites on the this compound scaffold—namely the hydroxyl group, the aromatic ring, and potentially introduced functional handles—allows for complex, multi-step derivatization pathways. A key concept in these pathways is orthogonal functionalization , where different functional groups can be selectively reacted in the presence of others by choosing appropriate reagents and protecting groups.

A hypothetical multi-step derivatization could begin with the protection of the bridgehead hydroxyl group, for example, as a silyl (B83357) ether. This would allow for selective functionalization of the aromatic ring without interference from the alcohol. For instance, after protection, the phenyl ring could be nitrated and then reduced to an amine. This amine could then be acylated or used in a variety of other transformations. Subsequently, the silyl protecting group could be removed to reveal the original hydroxyl group, which could then be subjected to esterification or etherification.

Another strategy involves the use of precursors with multiple, orthogonally protected functional groups. While not directly reported for this compound, the concept has been demonstrated in related systems. For example, the use of a carbinol protecting group on an ethynyl-substituted bicyclo[2.2.2]octane allowed for selective reactions at the other terminus of the molecule.

A potential multi-step derivatization pathway is outlined below:

Protection of the hydroxyl group: Reaction of this compound with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl).

Functionalization of the aromatic ring: Nitration of the protected compound, followed by reduction of the nitro group to an amine.

Derivatization of the new functional handle: Acylation of the newly formed amine with an acyl chloride.

Deprotection of the hydroxyl group: Removal of the TBDMS protecting group using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

Final derivatization of the hydroxyl group: Esterification of the deprotected alcohol with a different carboxylic acid.

This approach allows for the systematic and controlled construction of complex molecules with diverse functionalities at specific positions on the scaffold, highlighting the potential of this compound as a versatile building block in synthetic chemistry.

Applications of 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The intrinsic properties of the 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol scaffold, particularly its rigidity and defined stereochemistry, establish it as a valuable building block for constructing complex molecular targets. acs.org The BCO core offers a predictable and stable framework, unlike more flexible aliphatic or aromatic linkers. researchgate.netresearchgate.net The hydroxyl group at the C1 position serves as a versatile synthetic handle, allowing for a wide range of subsequent chemical transformations such as esterification, etherification, or conversion to other functional groups. lookchem.com This reactivity is crucial for its role as an intermediate in multi-step syntheses. google.com

The bicyclo[2.2.2]octane unit is itself a fundamental cage compound, and its derivatives are frequently used to construct more elaborate polycyclic systems. researchgate.netnasa.govcore.ac.uk The defined three-dimensional geometry of this compound makes it an ideal starting material for synthesizing larger, more complex cage structures. Through reactions targeting the hydroxyl group and potentially the fluorophenyl ring, this molecule can be linked to other cyclic or polycyclic units. This strategy is employed in medicinal chemistry to develop novel therapeutic agents where the rigid scaffold helps to optimize the orientation of pharmacophoric groups for enhanced binding to biological targets. researchgate.netucl.ac.uk The cage-like structure is also foundational in creating building blocks for supramolecular assemblies where predictable shapes are essential for self-organization. researchgate.net

Bicyclo[2.2.2]octane derivatives substituted at the 1- and 4-positions are important intermediates in the synthesis of pharmaceuticals, specialty polymers, and natural products. google.com The subject compound, this compound, fits this profile perfectly. The bridgehead alcohol can be readily converted into other functional groups, enabling the synthesis of a diverse library of 1,4-disubstituted BCO derivatives. For example, the hydroxyl group can be transformed into an amine, carboxylate, or halide, each serving as a key intermediate for different synthetic pathways. nasa.gov The presence of the 4-fluorophenyl group is particularly significant, as this moiety is a common feature in many bioactive molecules and advanced materials. researchgate.net Therefore, this compound acts as a precursor to intermediates that combine the structural benefits of the BCO core with the electronic and pharmacokinetic advantages conferred by the fluorinated phenyl ring. google.comacs.org

Design and Development of Rigid Molecular Scaffolds and Molecular Machines

The use of non-conjugated rigid hydrocarbons like bicyclo[2.2.2]octane is a cornerstone of modern molecular design, providing stiff, linear linkers to control the spatial relationship between different functional parts of a molecule. researchgate.netscribd.com this compound exemplifies such a scaffold, where the BCO cage prevents the conformational flexibility that can be detrimental in applications requiring precise positioning, such as in drug design or the construction of molecular-scale devices. nih.gov

The bicyclo[2.2.2]octane cage is a model system for studying rotational dynamics in the solid state, forming the central component (the "rotator") in crystalline molecular machines. nih.gov Its high C3 symmetry and cylindrical shape lead to exceptionally low barriers to rotation around its long axis. nih.gov Derivatives of BCO have been incorporated into "amphidynamic crystals," materials that contain both static (stator) and mobile (rotator) components. nih.gov

Studies on related BCO systems have revealed remarkably fast rotational dynamics, with activation energies significantly lower than those of smaller groups like methyl or methoxy. nih.gov For instance, the BCO rotator in a steroidal molecular rotor was found to have an activation energy of only 1.15 kcal/mol. nih.gov In other systems, gigahertz rotation speeds have been observed at room temperature. ucla.edu The 4-(4-fluorophenyl) and 1-hydroxyl substituents on the BCO core of the title compound would influence the packing in the crystal lattice and the energetic landscape of rotation, making it a candidate for designing new molecular rotors with tailored dynamic properties.

Table 1: Comparison of Activation Energies (Ea) for Rotation in BCO-based Molecular Rotors
Rotator SystemActivation Energy (Ea)Reference
BCO in a steroidal mestranol (B1676317) frame1.15 kcal/mol nih.gov
Diazabicyclo[2.2.2]octane (DABCO) with TrBr stator0.71 kcal/mol nih.gov
Diazabicyclo[2.2.2]octane (DABCO) with TrI stator~0.95 kcal/mol (from ΔH‡) nih.gov
1,4-Bis(carboxyethynyl)bicyclo[2.2.2]octane salt (Site 1)2.03 kcal/mol nih.gov
1,4-Bis(carboxyethynyl)bicyclo[2.2.2]octane salt (Site 2)2.72 kcal/mol nih.gov

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. thno.org The defined geometry and functional groups of this compound make it a promising candidate for use in supramolecular assembly. The hydroxyl group can act as a hydrogen bond donor, while the fluorine atom and the phenyl ring can participate in halogen bonding and π-π stacking interactions, respectively.

The related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) is widely studied in host-guest chemistry, where its size and shape allow it to be encapsulated within larger macrocyclic hosts. researchgate.netnih.gov The formation of these inclusion complexes is driven by interactions such as hydrogen bonding and C-H···π forces. nih.gov Similarly, the 4-(4-fluorophenyl)bicyclo[2.2.2]octane core could serve as a guest molecule, with its dimensions and substituents dictating its binding affinity and selectivity for specific molecular hosts. pageplace.de This allows for the design of complex, self-assembled systems for applications ranging from sensing to controlled release. science.govscience.gov

Integration into Novel Materials and Functional Polymers

The BCO scaffold is increasingly being integrated into functional materials to impart specific properties such as rigidity, thermal stability, and defined morphology. researchgate.net BCO diols and diacids, for example, are used as specialty monomers for creating high-performance polymers like polyesters and polyamides. google.comnasa.gov

This compound, with its hydroxyl functionality, is a prime candidate for use as a monomer or a modifying agent in polymer synthesis. Its incorporation into a polymer backbone would introduce the rigid BCO unit, potentially increasing the polymer's glass transition temperature and mechanical strength. Furthermore, the fluorophenyl group can enhance properties relevant to advanced materials. In liquid crystals, for example, incorporating BCO units and terminal fluorine atoms is a known strategy to modulate mesophase behavior, dielectric anisotropy, and viscosity. researchgate.netresearchgate.net The combination of the rigid BCO core and the polar 4-fluorophenyl group in a single building block offers a pathway to novel liquid crystalline materials and other functional polymers with tailored electro-optical properties. researchgate.net

Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF, including its pore size, stability, and surface chemistry. Bicyclo[2.2.2]octane-based dicarboxylate linkers have been recognized for their ability to produce robust and often transparent MOFs due to their aliphatic nature. mdpi.comrsc.org

The compound this compound can be envisioned as a precursor to a valuable dicarboxylate linker. The synthetic strategy would involve the conversion of the hydroxyl group and functionalization of the phenyl ring to introduce carboxylic acid moieties. The resulting linker, a derivative of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, would possess a rigid, non-planar geometry that can lead to the formation of three-dimensional frameworks with high thermal and structural stability. nih.gov The incorporation of the 4-fluorophenyl group is particularly noteworthy as it can introduce specific host-guest interactions within the MOF pores, potentially enhancing selectivity for certain molecules.

The rotational dynamics of such linkers within the MOF structure are also a key area of research, influencing the framework's flexibility and guest-binding capabilities. nih.gov The rigid bicyclo[2.2.2]octane core, in contrast to more flexible linkers, can lead to more predictable and well-defined pore environments. nih.gov

Table 1: Potential Properties of MOFs Derived from this compound-based Linkers

PropertyPotential AdvantageRationale
Thermal Stability HighThe rigid bicyclo[2.2.2]octane scaffold contributes to a robust framework. nih.gov
Porosity TunableThe length and functionalization of the linker can be modified to control pore size.
Transparency HighThe aliphatic nature of the bicycloalkane core can lead to transparent materials. mdpi.comrsc.org
Selective Adsorption EnhancedThe fluorophenyl group can introduce specific interactions with guest molecules.

Components in Polymer and Polymer Additive Design

The unique structural characteristics of bicyclo[2.2.2]octane derivatives also make them attractive building blocks for polymers and as additives to modify the properties of existing polymers. core.ac.uknasa.gov The incorporation of the rigid and bulky this compound moiety into a polymer backbone can significantly impact its physical and thermal properties.

As a monomer, the hydroxyl group of this compound can be used for polymerization reactions, such as the formation of polyesters or polyurethanes. core.ac.uk The resulting polymers would be expected to exhibit enhanced thermal stability, a higher glass transition temperature, and improved mechanical strength due to the rigid bicyclic unit restricting chain mobility.

When used as a polymer additive, this compound or its derivatives could act as plasticizers or property modifiers. The fluorophenyl group may impart specific surface properties or improve compatibility with other fluorinated polymers. The rigid bicyclic structure can also influence the rheological properties of the polymer melt.

Table 2: Predicted Effects of Incorporating this compound into Polymers

ApplicationPredicted EffectMechanism
Monomer in Polymer Backbone Increased thermal stability and rigidity.The rigid bicyclo[2.2.2]octane unit restricts segmental motion of the polymer chains.
Polymer Additive Modification of surface properties and mechanical strength.The fluorophenyl group can alter surface energy, and the bulky structure can reinforce the polymer matrix.

Future Perspectives and Emerging Research Directions for 4 4 Fluorophenyl Bicyclo 2.2.2 Octan 1 Ol

Development of Novel Synthetic Routes and Sustainable Methodologies

Future synthetic research will likely prioritize the development of efficient, scalable, and environmentally benign methods for producing 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol and its analogs.

Advanced Cycloaddition Strategies: The Diels-Alder reaction is a foundational method for constructing the BCO skeleton. ijsr.net Future work may focus on developing asymmetric variants of this reaction to produce enantiomerically pure versions of the target molecule. This could involve the use of novel chiral catalysts or auxiliaries to control stereochemistry, providing access to specific isomers for pharmacological and materials science studies.

Catalytic and Multicomponent Reactions: There is a strong trend towards replacing traditional, often harsh, synthetic methods with cleaner, catalyst-based alternatives that improve atom economy. ccspublishing.org.cn Research into transition-metal-catalyzed reactions could provide new pathways to the BCO core. google.com Furthermore, the development of one-pot, multicomponent reactions (MCRs) could streamline the synthesis, reducing waste, reaction time, and the use of hazardous chemicals by combining several steps into a single, efficient process. ccspublishing.org.cneurjchem.com

Sustainable and Green Chemistry: In line with the principles of green chemistry, future methodologies will likely explore the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, such as those enabled by flow chemistry or photochemistry. pharmablock.comresearchgate.net For instance, developing catalytic systems that are reusable and operate under mild conditions is a key goal. eurjchem.com A novel synthesis for the bicyclo[2.2.2]octane ring system that utilizes a tandem Henry cyclization has been reported as a key step, showcasing the potential for innovative cyclization strategies. nih.gov

In-depth Mechanistic Studies of Underutilized Transformations

A deeper understanding of the reactivity of the this compound scaffold is crucial for unlocking its full potential. Future research is expected to delve into the mechanisms of its transformations, particularly those that are currently underexplored.

Photochemical Rearrangements: Bicyclo[2.2.2]octenone systems, which are structurally related to the target molecule, are known to undergo fascinating and complex photochemical rearrangements. ijsr.netbeilstein-journals.orgrsc.org Investigating the photochemical behavior of this compound could lead to the discovery of novel molecular frameworks. beilstein-journals.orgacs.org Mechanistic studies on related bicyclo[2.2.2]octadienones have revealed pathways to complex tricyclic products, suggesting that light-induced reactions could be a fruitful area of exploration. acs.org

Skeletal Rearrangements: The rigid BCO framework can undergo various rearrangement reactions, often leading to other bicyclic systems like bicyclo[3.2.1]octanes. sci-hub.se Detailed mechanistic studies, potentially using computational modeling alongside experimental work, could elucidate the factors that control these transformations. For example, studies have documented intramolecular hydride shifts within conformationally constrained BCO frameworks, a phenomenon that is not yet fully understood. psu.edu

Reactivity of Functional Groups: The interplay between the bridgehead alcohol and the fluorophenyl substituent will be a key area of study. Research into how the electronic properties of the fluorophenyl group influence the reactivity of the hydroxyl group, and vice versa, will be essential for controlling subsequent functionalization steps. The unique framework of BCO derivatives can provide valuable insights into reaction mechanisms and molecular stability. solubilityofthings.com

Rational Design of Highly Functionalized Derivatives with Tailored Chemical Properties

The this compound scaffold is an excellent starting point for the rational design of new molecules with customized properties for specific applications.

Medicinal Chemistry Scaffolding: The BCO core is recognized as a three-dimensional, non-planar bioisostere for the para-substituted phenyl ring. pharmablock.comresearchgate.net This is significant because reducing the number of flat aromatic rings in drug candidates can improve properties like solubility and metabolic stability. pharmablock.comnih.govnih.gov Future research will focus on using this compound as a template to design novel therapeutic agents. ontosight.aiontosight.ai The existing functional groups—the hydroxyl and the fluorophenyl ring—provide convenient handles for introducing additional pharmacophoric elements. For example, spiro-bicyclo[2.2.2]octane skeletons have been investigated as rigid cores for paclitaxel (B517696) mimetics in cancer research. lu.se

Systematic Functionalization: The ability to selectively modify different positions on the BCO core is crucial. Methodologies for introducing a wide range of functional groups at the bridgehead and bridge positions will be a priority. This will create a library of derivatives with diverse electronic, steric, and physicochemical properties, enabling systematic structure-activity relationship (SAR) studies. The synthesis of various 4-substituted BCO derivatives has been a topic of interest for creating versatile building blocks. acs.orgresearchgate.net

Fluorine Chemistry: The presence of a fluorine atom on the phenyl ring offers unique properties, including altered acidity, lipophilicity, and metabolic stability, which are highly desirable in drug design. Future work could explore the synthesis of derivatives with multiple fluorine substituents or other halogen atoms to fine-tune these properties. researchgate.net

Exploration of New Applications in Cutting-Edge Chemical Technologies

The unique structural and chemical properties of this compound and its derivatives make them promising candidates for a range of advanced applications beyond traditional medicinal chemistry.

Materials Science: Rigid molecular scaffolds like BCO are valuable components in materials science for creating polymers and nanomaterials with tailored properties. solubilityofthings.comontosight.ai BCO-dicarboxylic acids, for instance, have been used to construct transparent metal-organic frameworks (MOFs). researchgate.net The specific orientation of substituents on the BCO core can be used to control the architecture of supramolecular assemblies. The this compound molecule could serve as a building block for liquid crystals, functional polymers, or as a component in molecular machinery.

Drug Discovery and Development: The BCO scaffold is being actively explored in drug discovery. ontosight.ai Its rigid nature can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target. nih.govmdpi.com For example, fused bicyclo[2.2.2]octene scaffolds have been designed as potential inhibitors for the SARS-CoV-2 main protease. nih.govmdpi.com The this compound core could be incorporated into molecules targeting a wide range of diseases.

High-Energy Materials: Due to the inherent ring strain in its structure, the BCO framework has been investigated for potential applications in high-energy density fuels and propellants. solubilityofthings.com While this is an exploratory area, the functional groups on this compound could be used to attach energy-rich moieties, creating novel high-performance materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(4-fluorophenyl)bicyclo[2.2.2]octan-1-ol?

  • Methodological Answer : A two-step approach is often employed:

  • Step 1 : Introduce the fluorophenyl group via Suzuki-Miyaura coupling using a bicyclo[2.2.2]octane boronic ester and 4-fluorophenyl halide under palladium catalysis .
  • Step 2 : Hydroxyl group installation at the 1-position through oxidation or hydrolysis, ensuring regioselectivity via steric or electronic directing groups.
  • Key Considerations : Use anhydrous conditions to avoid side reactions (e.g., ring-opening) and monitor reaction progress with 1H NMR^1\text{H NMR} to confirm intermediate formation .

Q. How can the compound’s solubility and stability be optimized for biological assays?

  • Methodological Answer :

  • Solubility : Use co-solvents like DMSO (10-20% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Stability : Conduct pH-dependent stability studies (pH 3–9) to identify optimal storage conditions. LC-MS can detect degradation products, such as defluorinated byproducts or oxidized derivatives .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • 1H/13C NMR^1\text{H/}^{13}\text{C NMR} : Assign bicyclic framework signals (e.g., bridgehead protons at δ 1.5–2.5 ppm) and fluorophenyl aromatic protons (δ 6.8–7.2 ppm).
  • IR Spectroscopy : Confirm hydroxyl (ν ~3200–3600 cm1^{-1}) and C-F (ν ~1100–1250 cm1^{-1}) stretches.
  • Mass Spectrometry : Use HRMS to verify molecular formula (C14_{14}H17_{17}FO) and isotopic patterns for fluorine .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence electronic and steric properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps and HOMO/LUMO levels. Fluorine’s electronegativity reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .
  • Experimental Validation : Compare reaction rates in bromination assays; fluorophenyl derivatives show slower kinetics than phenyl analogs due to deactivation .

Q. What strategies resolve contradictions in reported biological activities of fluorinated bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., CF3_3, CH3_3, Cl) to isolate fluorine’s role. For example, fluorophenyl derivatives exhibit higher receptor binding affinity than trifluoromethyl analogs in neurological targets .
  • Meta-Analysis : Cross-reference bioassay data across studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) and cell line specificity .

Q. How can computational modeling predict interactions with neurological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses in NMDA’s glycine-binding site. The bicyclo[2.2.2]octane’s rigidity may stabilize hydrophobic interactions, while the hydroxyl group forms hydrogen bonds with GluN1 subunits .
  • MD Simulations : Run 100-ns simulations to assess binding stability; analyze RMSD and ligand-protein contact frequencies .

Key Research Findings

  • Synthetic Challenges : Fluorophenyl introduction requires precise control to avoid byproducts like defluorinated or dimerized species .
  • Biological Relevance : Fluorinated bicyclo[2.2.2]octanes show promise in neurological disorders due to blood-brain barrier penetration, linked to optimal logP (2–3) and TPSA (<30 Å2^2) .
  • Structural Insights : X-ray crystallography of analogs (e.g., 4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine) confirms chair-like bicyclic conformations, critical for target engagement .

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